
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 3,5-dimethylphenyl group and a 4-fluorophenyl group attached to the indole core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized to the indole derivative under acidic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be compared with other indole derivatives, such as:
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-phenyl-1H-indole: Lacks the 3,5-dimethyl groups, which may affect its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C22H18FN |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)indole |
InChI |
InChI=1S/C22H18FN/c1-15-11-16(2)13-20(12-15)24-21-6-4-3-5-18(21)14-22(24)17-7-9-19(23)10-8-17/h3-14H,1-2H3 |
InChI-Schlüssel |
OUBRVLRUSSZLKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



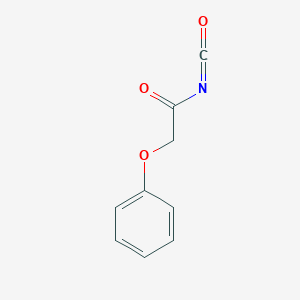
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
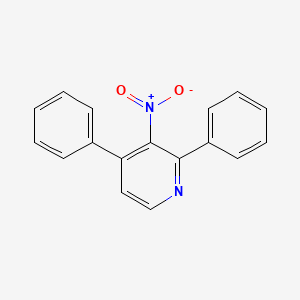

![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
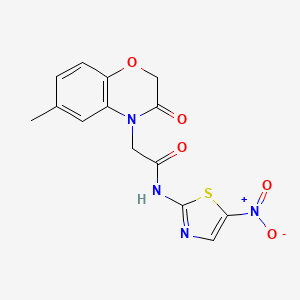
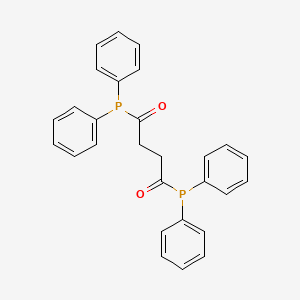
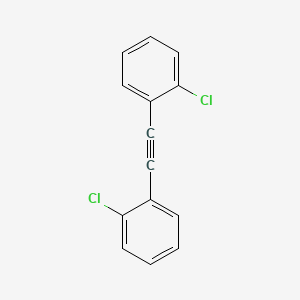
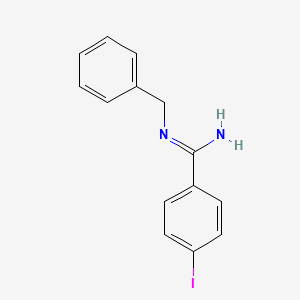
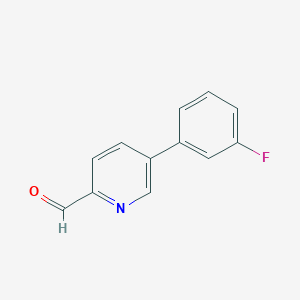
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
